Methyl 4-isothiocyanato-3-methylbenzoate

Lipophilicity Membrane Permeability Drug Design

Methyl 4-isothiocyanato-3-methylbenzoate (CAS 1360960-70-8) is a synthetic aromatic isothiocyanate characterized by a methyl ester at position 1, a methyl group at position 3, and an isothiocyanate group at position 4 on the benzene ring. With a molecular formula of C10H9NO2S and a molecular weight of 207.25 g/mol, this compound serves as a versatile building block for the synthesis of bioactive molecules, particularly in medicinal chemistry and agrochemical research.

Molecular Formula C10H9NO2S
Molecular Weight 207.25
CAS No. 1360960-70-8
Cat. No. B2500720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-isothiocyanato-3-methylbenzoate
CAS1360960-70-8
Molecular FormulaC10H9NO2S
Molecular Weight207.25
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)N=C=S
InChIInChI=1S/C10H9NO2S/c1-7-5-8(10(12)13-2)3-4-9(7)11-6-14/h3-5H,1-2H3
InChIKeyJGYOERHGONCFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Isothiocyanato-3-Methylbenzoate (CAS 1360960-70-8): Key Physicochemical Profile and Procurement Overview


Methyl 4-isothiocyanato-3-methylbenzoate (CAS 1360960-70-8) is a synthetic aromatic isothiocyanate characterized by a methyl ester at position 1, a methyl group at position 3, and an isothiocyanate group at position 4 on the benzene ring. With a molecular formula of C10H9NO2S and a molecular weight of 207.25 g/mol, this compound serves as a versatile building block for the synthesis of bioactive molecules, particularly in medicinal chemistry and agrochemical research . The presence of the electrophilic isothiocyanate moiety enables covalent modification of nucleophilic residues in proteins, making it a valuable pharmacophore for developing irreversible inhibitors and chemical probes .

Why Generic Substitution of Methyl 4-Isothiocyanato-3-Methylbenzoate with Other Isothiocyanatobenzoates Is Scientifically Unjustified


The specific regioisomeric substitution pattern (4-isothiocyanato, 3-methyl, 1-methyl ester) on the benzene ring critically determines the compound's physicochemical properties, reactivity, and biological target engagement. Even subtle changes—such as shifting the isothiocyanate group from the 4- to the 2-position or removing the 3-methyl group—can substantially alter lipophilicity, steric accessibility, and covalent binding kinetics . Due to the covalent mechanism of action inherent to isothiocyanates, selectivity and potency are highly dependent on the orientation and electronic environment of the reactive group. Consequently, class-level substitution without quantitative comparative data risks loss of activity, off-target effects, or synthetic incompatibility .

Quantitative Differentiation Evidence for Methyl 4-Isothiocyanato-3-Methylbenzoate Relative to Closest Analogs


Enhanced Lipophilicity (clogP) Driven by 3‑Methyl Substituent Confers Superior Predicted Membrane Permeability Over Methyl 4‑Isothiocyanatobenzoate

The addition of a methyl group at the 3‑position of the aromatic ring increases the calculated octanol‑water partition coefficient (clogP) by approximately 0.56 log units relative to the non‑methylated analog methyl 4‑isothiocyanatobenzoate (CAS 3662‑78‑0), based on the well‑established Hansch substituent constant (π = 0.56 for aromatic –CH₃) . This difference translates to a roughly 3.6‑fold higher lipophilicity, which is predicted to enhance passive membrane diffusion in cell‑based permeability assays. For reference, the clogP of methyl 4‑isothiocyanatobenzoate is reported as 2.6 via XLogP3 ; therefore, the target compound’s estimated clogP is ≈2.6 + 0.56 = 3.16.

Lipophilicity Membrane Permeability Drug Design

Methyl Ester Form Provides Lower Boiling Point and Density Versus the Free Acid Analog, Facilitating Distillation and Purification in Multistep Syntheses

Methyl 4‑isothiocyanato‑3‑methylbenzoate exhibits physical property advantages over its free acid counterpart, 4‑isothiocyanato‑3‑methylbenzoic acid (CAS 1027513‑23‑0). While the acid has a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 372.3 ± 35.0 °C at 760 mmHg , the methyl ester is expected to have a significantly lower boiling point (estimated 260–280 °C) and slightly lower density due to the absence of intermolecular hydrogen bonding via the carboxyl group. This typical 50–80 °C reduction in boiling point upon esterification is well‑documented in the chemical engineering literature .

Physical Properties Synthetic Handle Downstream Processing

The 3‑Methyl Group Introduces Regioselective Steric Shielding of the Ortho Position, Potentially Reducing Non‑Specific Reactivity Relative to the 2‑Isothiocyanato Isomer

The methyl substituent at the 3‑position creates steric hindrance adjacent to the isothiocyanate group at the 4‑position, effectively shielding the ortho site (C‑5) from non‑specific nucleophilic attack. In contrast, methyl 2‑isothiocyanatobenzoate (CAS 16024‑82‑1) lacks such shielding, which can lead to uncontrolled side reactions at the adjacent activated positions . While direct kinetic head‑to‑head data are not publicly available, the general principle that ortho‑substitution lowers the reactivity of aromatic isothiocyanates toward thiols has been confirmed by stopped‑flow kinetic measurements on model systems .

Regioselectivity Covalent Inhibitor Design Off‑Target Reactivity

Commercially Certified Purity ≥95 % Aligns with Industry Standards for Isothiocyanate Building Blocks, Ensuring Reproducible Reactivity in Parallel Synthesis

Methyl 4‑isothiocyanato‑3‑methylbenzoate is supplied by multiple non‑restricted vendors with a certified purity of 95 %+ (catalog number CM757603 from Chemenu ; also listed by AiFChem ). This purity level is comparable to that of widely used isothiocyanate building blocks such as methyl 4‑isothiocyanatobenzoate (98 %+, available from Thermo Scientific Chemicals ) and methyl 2‑isothiocyanatobenzoate (>98 %, TCI Chemicals ). The documented purity specification allows researchers to calculate reagent stoichiometry accurately and reduces the risk of side reactions caused by contaminants, which is particularly crucial in parallel library synthesis where purification may be limited. Non‑restricted vendor availability through Chemenu and AiFChem also mitigates supply chain risk compared to single‑source analogs.

Purity Specification Quality Control Parallel Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 4‑Isothiocyanato‑3‑Methylbenzoate Based on Evidence-Based Differentiation


Development of Membrane‑Permeable Irreversible Kinase Inhibitors

The predicted enhanced lipophilicity (clogP ≈ 3.16 versus 2.6 for the non‑methylated analog) makes this compound a preferred starting point for designing ATP‑competitive irreversible kinase inhibitors that must cross the cell membrane to reach intracellular targets . The isothiocyanate warhead covalently targets conserved cysteine residues in the kinase hinge region, while the methyl ester group can be hydrolyzed in vivo to the corresponding acid for improved pharmacokinetics. The 3‑methyl group may additionally contribute to selectivity by sterically restricting the orientation of the warhead within the ATP‑binding pocket.

Synthesis of Activity‑Based Protein Profiling (ABPP) Probes with Reduced Off‑Target Labeling

The intrinsic steric shielding provided by the 3‑methyl group is expected to reduce non‑specific thiol reactivity relative to ortho‑isothiocyanato isomers . This property is valuable for constructing ABPP probes that require high target selectivity. The methyl ester handle allows for facile structural diversification or attachment of reporter tags (e.g., biotin, fluorophores) via amidation or transesterification, while the 95 %+ purity ensures stoichiometric accuracy in probe‑target complex formation .

Agrochemical Lead Generation Targeting Cysteine‑Dependent Enzymes in Pests

Isothiocyanates are known to inhibit insect cholinesterases and other cysteine‑dependent enzymes, making them candidates for novel insecticides . The target compound’s lower boiling point compared to the corresponding acid facilitates its formulation in volatile applications or incorporation into controlled‑release devices. The methyl ester group enhances solubility in organic solvents, simplifying spray‑drying and formulation processes. Procurement from multiple vendors reduces supply risk for pilot‑scale field trials.

Building Block for Covalent Fragment Libraries in High‑Throughput Screening

The unique 4‑isothiocyanato‑3‑methyl‑1‑methyl ester substitution pattern offers a distinct three‑dimensional covalent pharmacophore not present in commercial fragment collections dominated by non‑methylated or ortho‑isomers. The documented purity and multi‑vendor sourcing enable reliable inclusion in parallel library synthesis without the need for extensive pre‑purification . The chemoselectivity of the isothiocyanate group towards cysteine versus lysine can be tuned by the adjacent methyl group, providing a strategic advantage in fragment‑based covalent drug discovery.

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